

Application Note: Quantification of Neodiosmin using a Stability-Indicating HPLC-UV Method

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Compound of Interest

Compound Name: *Neodiosmin*

Cat. No.: *B190348*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Neodiosmin is a flavone glycoside found in various citrus species and is known for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of **neodiosmin** in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, dosage determination, and stability testing. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of **neodiosmin**. The described protocol is based on established methods for the analysis of structurally related flavonoid glycosides, such as diosmin, and provides a reliable framework for routine analysis.

Experimental Protocols

1. Materials and Reagents

- **Neodiosmin** reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (analytical grade)

- Water (HPLC grade, filtered and degassed)
- Sample matrix (e.g., citrus peel extract, tablet formulation)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

Parameter	Recommended Condition
HPLC System	Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Orthophosphoric acid in Water B: Acetonitrile
Gradient Elution	0-15 min: 30-70% B 15-20 min: 70% B 20-22 min: 70-30% B 22-25 min: 30% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 µL
Detection Wavelength	345 nm
Run Time	25 minutes

Note: The gradient profile may require optimization depending on the specific sample matrix and co-eluting compounds. Flavones, such as the aglycone of **neodiosmin** (diosmetin), typically exhibit two main UV absorption bands: Band I around 305-350 nm and Band II between 240-280 nm.^{[1][2]} Detection at 345 nm, within Band I, is recommended for enhanced selectivity for **neodiosmin** and related flavones.^{[3][4]}

3. Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **neodiosmin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

The appropriate sample preparation technique will depend on the matrix.[\[5\]](#)[\[6\]](#)

- For Plant Material (e.g., Citrus Peel):
 - Dry the plant material and grind it into a fine powder.
 - Accurately weigh 1 g of the powdered sample and extract it with 20 mL of methanol by sonication for 30 minutes.
 - Centrifuge the mixture and collect the supernatant.
 - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
 - Dilute the filtered extract with the mobile phase if the **neodiosmin** concentration is expected to be high.
- For Tablet Formulations:
 - Weigh and finely powder a representative number of tablets.
 - Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
 - Add a suitable volume of methanol to dissolve the active ingredients, sonicate for 15-20 minutes, and then dilute to the mark with methanol.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-UV method for **neodiosmin**, based on typical performance characteristics for structurally similar flavonoids like diosmin.^{[4][7]}

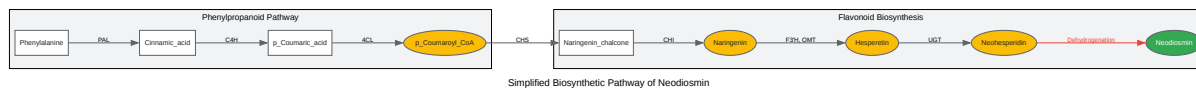
Table 1: Method Validation Parameters

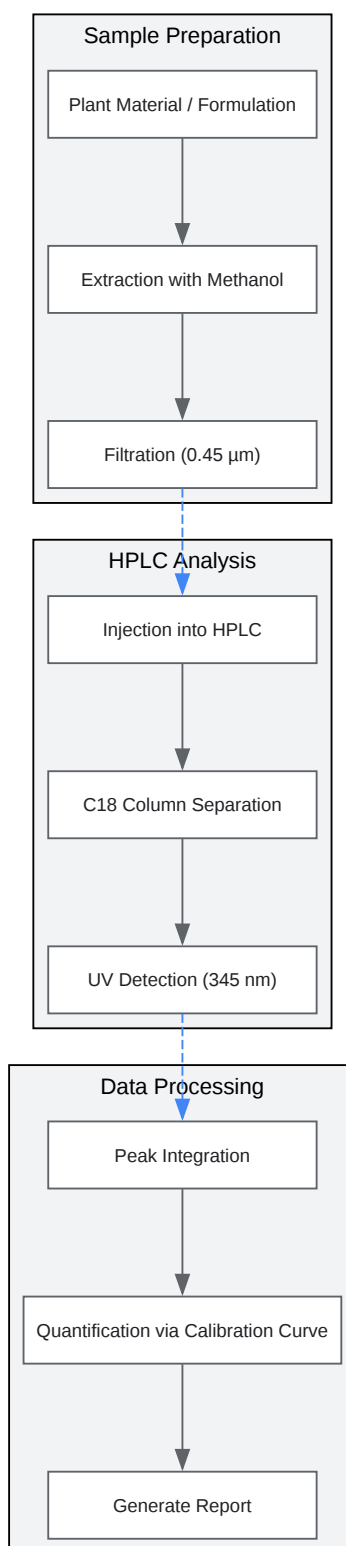
Parameter	Expected Value
Retention Time (tR)	Approximately 10-15 minutes (variable)
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	≥ 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2.0%

Table 2: System Suitability Requirements

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Area	< 2.0% (for n=6)

Mandatory Visualizations





Experimental Workflow for Neodiosmin Quantification

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